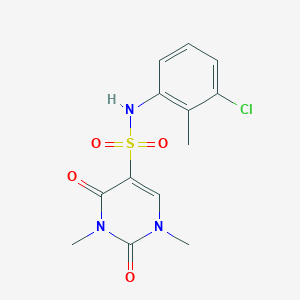![molecular formula C16H13ClF3N3O3 B2888338 methyl N-[(Z)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylideneamino]carbamate CAS No. 337924-87-5](/img/structure/B2888338.png)
methyl N-[(Z)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylideneamino]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyridine ring, which is a basic aromatic heterocycle, similar to benzene but with one CH group replaced by a nitrogen atom . It also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 . The presence of the trifluoromethyl group can greatly influence the physical and chemical properties of the compounds .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the pyridine ring and the trifluoromethyl group. The pyridine ring is planar, and the trifluoromethyl group is known to be a strong electron-withdrawing group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridine ring and the trifluoromethyl group. For example, trifluoromethyl groups are known to increase the lipophilicity of a compound, which can influence its solubility and reactivity .Aplicaciones Científicas De Investigación
Herbicide Performance
The performance of herbicides like isopropyl N-(3-chlorophenyl)-carbamate and ethyl N,N-dipropylthiocarbamate has been studied in different soil and climatic conditions. These compounds show effective weed control, especially when incorporated with rotary tillers in pre-irrigated soil. Their effectiveness varies based on the method of incorporation, environmental location, and weed type (Jordan et al., 1968).
Anticancer Agents
Compounds like ethyl 6-amino-5-nitro-4-[(2-oxo-2-phenylethyl)amino]pyridine-2-carbamate have shown potent cytotoxicity against cultured cells and significant anticancer activity in animal models. Such compounds accumulate cells at mitosis, contributing to their antimitotic properties (Temple et al., 1982).
Electro-Optic Materials
Derivatives like 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)-5-methylenediethanolamine]ethene have been synthesized for applications in nonlinear optics and electro-optics. These materials form layer-by-layer self-assembled superlattices with significant potential in organic electro-optic devices (Facchetti et al., 2003).
Synthesis of Organic Compounds
In organic synthesis, compounds like ethyl 2-methyl-2,3-butadienoate have been used in annulation reactions to synthesize highly functionalized tetrahydropyridines. Such reactions are significant for producing various organic compounds with potential applications in medicinal chemistry and material science (Zhu et al., 2003).
Intermediate in Green Synthesis
Methyl N-phenyl carbamate serves as an intermediate in the green synthesis of products like methylene diphenyl diisocyanate. Mixed oxides derived from hydrotalcite-like precursors have been explored as catalysts for synthesizing such intermediates (Kang et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl N-[(Z)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O3/c1-9(22-23-15(24)25-2)10-3-5-12(6-4-10)26-14-13(17)7-11(8-21-14)16(18,19)20/h3-8H,1-2H3,(H,23,24)/b22-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDVMHPKKQTXTE-AFPJDJCSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)OC)/C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


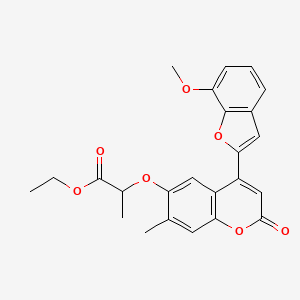

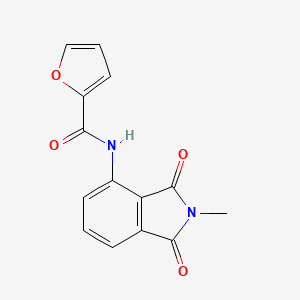
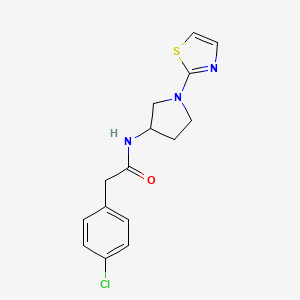
![13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2888265.png)
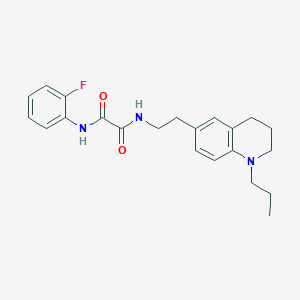
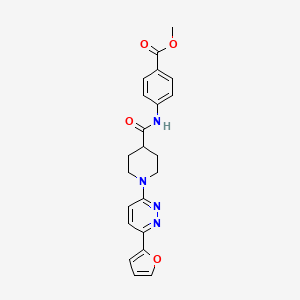
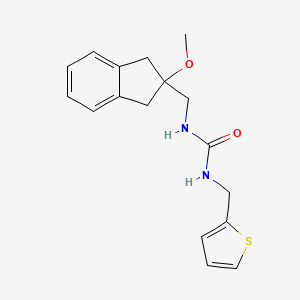
![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2888273.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2888274.png)
![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888275.png)
![N-cyclopentyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2888276.png)
